Fmoc-PEG6-NHS ester

Vue d'ensemble

Description

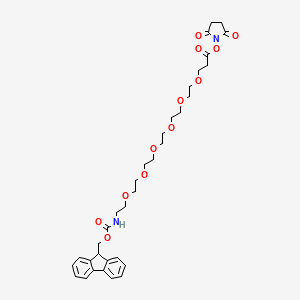

Fmoc-PEG6-NHS ester (CAS: 1818294-31-3) is a heterobifunctional crosslinker widely used in peptide synthesis, bioconjugation, and drug delivery systems. It consists of three key components:

- Fmoc (9-Fluorenylmethyloxycarbonyl): A photolabile protecting group that shields primary amines during solid-phase peptide synthesis (SPPS) and can be removed under mild basic conditions .

- PEG6 (hexaethylene glycol): A hydrophilic spacer that enhances solubility, reduces steric hindrance, and improves biocompatibility .

- NHS (N-hydroxysuccinimide) ester: A reactive group that facilitates covalent conjugation with primary amines (e.g., lysine residues in proteins) under physiological conditions .

This compound is typically stored at -20°C in anhydrous conditions to prevent hydrolysis of the NHS ester .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG6-NHS ester typically involves the following steps:

PEGylation: The PEG chain is first synthesized or obtained commercially.

Fmoc Protection: The PEG chain is then reacted with 9-fluorenylmethoxycarbonyl chloride to introduce the Fmoc protective group.

NHS Ester Formation: The Fmoc-PEG intermediate is then reacted with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of PEG are reacted with Fmoc chloride and NHS in the presence of appropriate solvents and catalysts.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

Types of Reactions:

Substitution Reactions: this compound primarily undergoes nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal a free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Primary amines in neutral or slightly basic buffers (pH 7-9) are common reagents for this reaction.

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products:

Applications De Recherche Scientifique

Bioconjugation and Drug Development

Fmoc-PEG6-NHS ester is primarily employed for the covalent modification of biomolecules. Its NHS ester group reacts efficiently with primary amines found in proteins and peptides, enabling the formation of stable amide bonds. This property is crucial for:

- Improving Pharmacokinetics : By modifying therapeutic peptides and proteins with this compound, researchers can enhance solubility, stability, and circulation time in biological systems. This leads to improved bioavailability and efficacy of drug candidates .

- Targeted Drug Delivery : The hydrophilic nature of PEG enhances the solubility of conjugated drugs in aqueous environments. By attaching targeting moieties or imaging agents to drugs using this compound, researchers can create more specific drug delivery systems that improve therapeutic outcomes while minimizing side effects .

Synthesis of PROTACs

The compound plays a significant role in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules induce targeted protein degradation by recruiting E3 ligases to specific proteins. This compound serves as a linker that connects the ligand to the E3 ligase component, facilitating effective degradation of target proteins .

Oligonucleotide Modification

This compound is also utilized for modifying oligonucleotides. The NHS ester can label primary amines on amine-modified oligonucleotides, enhancing their stability and functionality in therapeutic applications such as antisense oligonucleotides and siRNA . This modification can improve cellular uptake and overall efficacy.

Materials Science

In materials science, this compound is used to create functionalized surfaces and materials with tailored properties. For example:

- Biomaterials : The compound can modify hydrogels or scaffolds used in tissue engineering by attaching bioactive molecules that promote cell adhesion and growth.

- Nanotechnology : this compound is employed in the synthesis of nanoparticles for drug delivery systems. The PEG segment enhances biocompatibility and circulation time, while the NHS group allows for conjugation with various therapeutic agents .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that conjugating a chemotherapeutic agent with this compound significantly increased its solubility and reduced systemic toxicity. The modified drug showed enhanced targeting to cancer cells through specific ligands attached via the PEG linker.

Case Study 2: Enhanced Antisense Oligonucleotide Stability

Research indicated that oligonucleotides modified with this compound exhibited improved stability against nucleases and enhanced cellular uptake compared to unmodified counterparts. This modification led to a marked increase in gene silencing efficiency.

Mécanisme D'action

The mechanism of action of Fmoc-PEG6-NHS ester involves the following steps:

Comparaison Avec Des Composés Similaires

Variations in PEG Chain Length

The PEG spacer length significantly impacts solubility, flexibility, and molecular weight. Below is a comparison of Fmoc-PEG6-NHS ester with analogs of varying PEG lengths:

*Estimated based on PEG unit molecular weight (~44 g/mol per ethylene glycol unit).

Key Observations :

- Shorter PEG chains (PEG4-PEG6) are preferred for minimizing steric hindrance in peptide synthesis .

- Longer PEG chains (PEG8-PEG12) improve solubility and are used in complex conjugates (e.g., antibody-drug conjugates) .

Functional Group Variations

Similar compounds retain the NHS ester but replace Fmoc with other functional groups:

Key Observations :

- This compound is unique in enabling stepwise peptide elongation via Fmoc deprotection .

- Biotin/SPDP derivatives are specialized for targeted delivery or reversible linkages .

Purity and Stability

Most PEG-NHS esters, including this compound, are provided at 95–98% purity and require strict storage conditions (-20°C, anhydrous) to prevent hydrolysis . However, longer PEG chains (e.g., PEG12) may exhibit lower stability due to increased hygroscopicity .

Activité Biologique

Overview

Fmoc-PEG6-NHS ester is a specialized polyethylene glycol (PEG) derivative that features an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester. This compound is notable for its enhanced solubility in aqueous media due to the hydrophilic PEG spacer, making it particularly useful in biochemical applications such as protein labeling and drug conjugation. The NHS ester facilitates the reaction with primary amines, allowing for effective conjugation with proteins, oligonucleotides, and other amine-containing molecules .

- Molecular Formula : C34H44N2O12

- Molecular Weight : 672.72 g/mol

- CAS Number : 1818294-31-3

- Purity : ≥ 98%

- Storage Conditions : -20°C .

The biological activity of this compound primarily revolves around its ability to form stable conjugates with amine-containing biomolecules. The NHS group reacts efficiently with primary amines to form stable amide bonds, which are crucial for various applications in biochemistry and molecular biology.

Applications in Research and Medicine

- Protein Labeling : this compound is extensively used for labeling proteins. The NHS ester reacts with amino groups on proteins, allowing researchers to tag proteins for detection or purification purposes.

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, enhancing the solubility and stability of the drug while facilitating targeted delivery mechanisms .

- Synthesis of PROTACs : this compound is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation .

Study 1: Protein Conjugation Efficiency

A comparative study evaluated the efficiency of various NHS esters, including this compound, in labeling proteins. The results indicated that this compound exhibited superior reactivity and yield compared to other linkers, facilitating high-efficiency protein conjugation under mild conditions .

Study 2: Antimicrobial Properties

Research demonstrated that peptides conjugated with PEG linkers exhibited reduced hemolytic activity while maintaining antimicrobial efficacy. This suggests that this compound can be used to enhance the therapeutic index of antimicrobial peptides by reducing toxicity to human cells while retaining their effectiveness against pathogens .

Comparative Analysis of PEG Linkers

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | 672.72 g/mol | Varies by linker |

| Solubility | High | Moderate to High |

| Reactivity with Amines | Excellent | Good |

| Application Scope | Broad (ADCs, PROTACs) | Varies |

Q & A

Basic Questions

Q. What are the optimal reaction conditions for conjugating Fmoc-PEG6-NHS ester to primary amines in peptides?

- Methodology : Use a pH 8–9 buffer (e.g., phosphate or carbonate) at 4°C for 2–4 hours, with a 1.5–2:1 molar excess of reagent to amine groups. Monitor reaction progress via HPLC to quantify unreacted amines and confirm conjugation efficiency .

Q. How should the Fmoc group be removed post-conjugation without damaging the PEG spacer?

- Methodology : Deprotect using 20% piperidine in DMF for 30 minutes, followed by extensive washing with DMF and methanol. Validate removal via UV-Vis spectroscopy (Fmoc absorbs at 301 nm) or TLC .

Q. What analytical techniques are recommended to validate this compound synthesis and purity?

- Methodology : Characterize using ¹H NMR to confirm PEG chain integrity (δ 3.5–3.7 ppm for PEG protons) and Fmoc aromatic signals (δ 7.2–7.8 ppm). HPLC-MS ensures molecular weight accuracy and purity ≥95% .

Q. How does solubility vary between this compound and shorter PEG analogs (e.g., PEG4)?

- Methodology : Test solubility in polar solvents (e.g., DMSO, DMF) and aqueous buffers. PEG6’s longer chain enhances hydrophilicity, enabling stable emulsions in water, whereas PEG4 may require co-solvents .

Advanced Research Questions

Q. How can steric hindrance be mitigated when conjugating this compound to large biomolecules (e.g., antibodies)?

- Methodology : Optimize reaction time (6–12 hours) and reagent-to-protein ratios (3–5:1). Use size-exclusion chromatography (SEC) or SDS-PAGE to assess conjugation efficiency. Consider site-specific conjugation strategies (e.g., lysine tagging) to improve accessibility .

Q. What experimental approaches resolve discrepancies in hydrolysis rates of the NHS ester under physiological conditions?

- Methodology : Perform stability assays in PBS (pH 7.4, 37°C) with LC-MS monitoring. Compare hydrolysis kinetics to PEG4 analogs; PEG6’s longer spacer may delay ester degradation. If instability persists, use maleimide-thiol chemistry as an alternative .

Q. How does PEG6 spacer length impact the pharmacokinetics of conjugated therapeutic peptides compared to PEG4?

- Methodology : Conduct in vivo studies in murine models, tracking blood clearance via fluorescence or radiolabeling. PEG6’s extended length reduces renal filtration, prolonging half-life, but may lower receptor binding affinity due to increased distance. Validate via SPR or cell-based assays .

Q. What strategies address batch-to-batch variability in this compound synthesis?

- Methodology : Standardize purification using flash chromatography (silica gel, methanol/DCM gradient) and validate each batch via ¹H NMR and HPLC. Implement QC protocols per NIH reproducibility guidelines to ensure consistent PEG chain length and Fmoc/NHS functionality .

Q. Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s stability in aqueous buffers?

- Analysis : Variability may arise from differences in buffer composition (e.g., amine-containing buffers like Tris accelerate hydrolysis) or storage conditions. Repeat experiments in amine-free buffers (e.g., HEPES) and pre-dissolve the reagent in anhydrous DMSO to minimize hydrolysis pre-reaction .

Q. Why do some studies report reduced bioactivity of PEG6-conjugated peptides compared to PEG4 analogs?

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJXLDJJJJQTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107912 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-31-3 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.